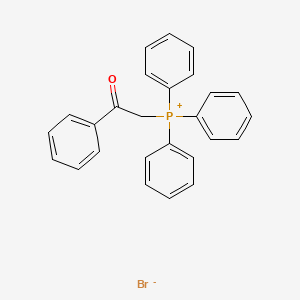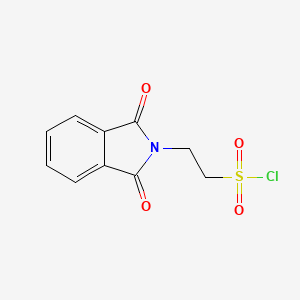
2-Phthalimidoethanesulfonyl chloride
概要
説明
“2-Phthalimidoethanesulfonyl chloride” is a chemical compound with the molecular formula C10H8ClNO4S . It has an average mass of 273.693 Da and a monoisotopic mass of 272.986267 Da . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .
Molecular Structure Analysis
The molecular structure of “2-Phthalimidoethanesulfonyl chloride” is characterized by the presence of a phthalimido group and an ethanesulfonyl chloride group .
Physical And Chemical Properties Analysis
“2-Phthalimidoethanesulfonyl chloride” has a density of 1.6±0.1 g/cm3, a boiling point of 416.5±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.0±3.0 kJ/mol, a flash point of 205.7±24.0 °C, and an index of refraction of 1.625 . Its molar refractivity is 61.0±0.4 cm3 .
科学的研究の応用
Synthesis of Heterocyclic Amides
2-Phthalimidoethanesulfonyl chloride is utilized in the synthesis of heterocyclic amides, specifically 2-phthalimidoethanesulfonic acid imidazolides. These compounds have a broad spectrum of biological activity and are used in various fields, including as antibacterial agents, pesticides, fungicides, herbicides, and in pharmacology (Yudakhina, Moreva, Zarubin, & Purygin, 2013).
Building Blocks for Peptidosulfonamide Peptidomimetics
2-Phthalimidoethanesulfonyl chloride serves as a building block for synthesizing peptidosulfonamide peptidomimetics. These are created using a method where sulfonic acids or their sodium salts are transformed into the corresponding sulfonyl chlorides (Humljan & Gobec, 2005).
Application in Cycloadditions
It is also used in [2+4] cycloadditions involving N-sulfonyl-alkylamines, demonstrating its versatility in chemical reactions and synthesis (Tornus & Schaumann, 1996).
Synthesis of Phthalazine Derivatives
This compound plays a role in the synthesis of phthalazine derivatives. It is used in a one-pot three-component reaction with aromatic aldehydes and 1,3-diketone derivatives, highlighting its application in creating complex organic compounds (Shirini, Ghauri Koodehi, & Goli-Jolodar, 2017).
Carbonic Anhydrase Inhibition
In the medical field, derivatives of 2-phthalimidoethanesulfonyl chloride are used as inhibitors of carbonic anhydrase isozymes, highlighting its potential in therapeutic applications (Barboiu et al., 1999).
Fluorescent Labeling in HPLC
2-Phthalimidoethanesulfonyl chloride derivatives are developed as fluorescent labeling reagents for determining phenols in high-performance liquid chromatography (HPLC), showcasing its application in analytical chemistry (Tsuruta, Kitai, Watanabe, & Inoue, 2000).
Photo Acid Generators for Gamma Rays Detection
It has been investigated for its sensitivity to γ rays in photo acid generators, demonstrating its potential use in radiation detection and measurement (Tokita, Watanabe, Hashimoto, & Tachikawa, 2001).
Gas Separation Properties
2-Phthalimidoethanesulfonyl chloride is used in modifying aromatic polyamides, which impacts gas transport properties. This highlights its role in material science, particularly in gas separation technologies (Ghosal et al., 1995).
Safety And Hazards
“2-Phthalimidoethanesulfonyl chloride” is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, but vomiting should not be induced .
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVYBCAYPMANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309016 | |
| Record name | 2-Phthalimidoethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phthalimidoethanesulfonyl chloride | |
CAS RN |
4403-36-5 | |
| Record name | 2-Phthalimidoethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 210785 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4403-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4403-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phthalimidoethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

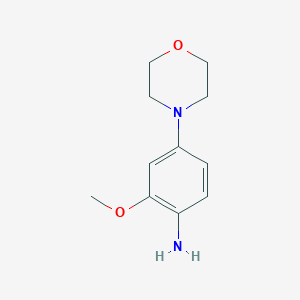
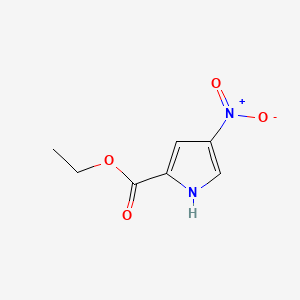

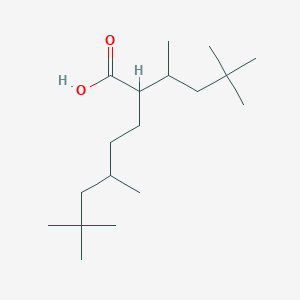

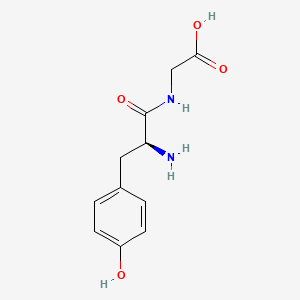
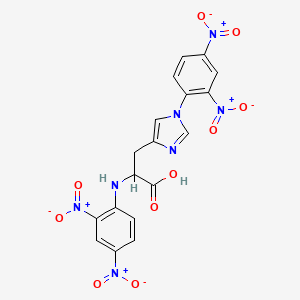

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
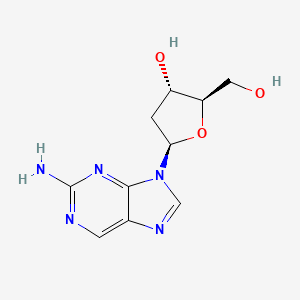
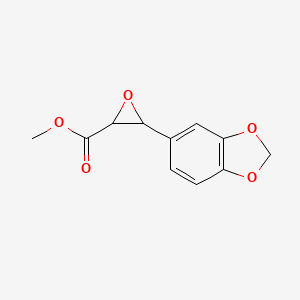

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)
